4-メチル-1,5-ナフチリジン-2-アミン

説明

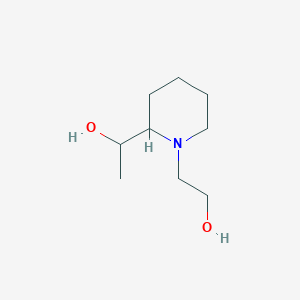

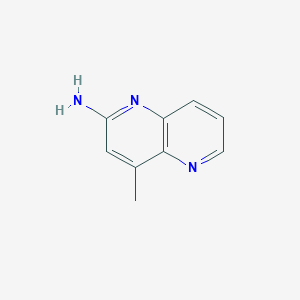

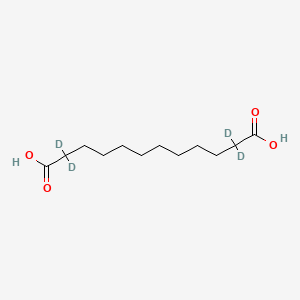

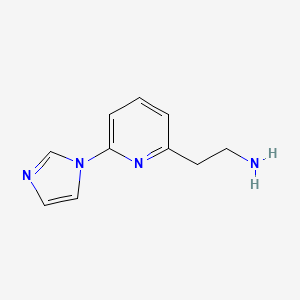

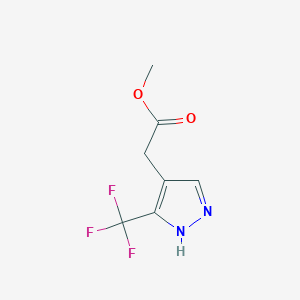

4-Methyl-1,5-naphthyridin-2-amine is a chemical compound with the CAS Number: 1820640-43-4 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 4-methyl-1,5-naphthyridin-2-amine . The InChI code for this compound is 1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are significant in the field of medicinal chemistry due to their diverse biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,5-naphthyridin-2-amine consists of a naphthyridine core with a methyl group attached at the 4th position and an amine group at the 2nd position . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,5-Naphthyridines, including 4-Methyl-1,5-naphthyridin-2-amine, exhibit a variety of reactivities. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis

4-Methyl-1,5-naphthyridin-2-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

抗がん作用

1,5-ナフチリジンは、潜在的な抗がん活性があることが明らかになっています。 4位にメチル基を持つ1,5-ナフチリジン-2-アミンは、生物学的標的との相互作用に影響を与える可能性があり、親油性の増加または分子内の電子分布の変化により、抗がん作用を強化する可能性があります .

抗HIV活性

1,5-ナフチリジン系の化合物は、HIVに対する活性を示しています。 4-メチル-1,5-ナフチリジン-2-アミンの構造的特徴は、ウイルス酵素またはタンパク質との相互作用を通じて、この活性に寄与する可能性があります .

抗菌活性

1,5-ナフチリジンの抗菌の可能性は、4-メチル-1,5-ナフチリジン-2-アミンがさまざまな微生物病原体に対する有効性を調査できることを示唆しています。 2-アミン位置の修飾は、抗菌活性に影響を与えることが知られています .

鎮痛および抗炎症活性

これらの化合物は、鎮痛および抗炎症活性も示すことが報告されています。 4位のメチル置換は、痛みと炎症の経路に関与する生物学的受容体または酵素との相互作用に影響を与えることで、これらの効果を調節する可能性があります .

抗酸化活性

1,5-ナフチリジンの抗酸化特性は、フリーラジカルを捕捉できる電子構造によるものと考えられます。 4-メチル基が抗酸化活性に及ぼす特定の効果は、さらなる調査が必要です .

タウタンパク質凝集体への結合

研究により、特定のナフチリジンがアルツハイマー病に関連するタウタンパク質凝集体に結合できることが示されています。 4-メチル-1,5-ナフチリジン-2-アミンの構造類似体は、選択的なタウ凝集体結合剤の開発のための出発点となり得ます .

化学合成におけるツール

縮合1,5-ナフチリジンは、複雑な分子を創出するための化学における貴重な合成ツールとして機能します。 4位のメチル基によって付与された独特の電子および立体特性は、合成における反応性と選択性に影響を与える可能性があります .

金属錯体の形成

ナフチリジン環の窒素原子は、金属イオンの配位部位として作用し、触媒または材料科学において潜在的な用途を持つ金属錯体の形成につながります .

各アプリケーションの詳細な分析については、さらなる研究と科学文献の調査が必要となります。

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI

将来の方向性

The future directions of research on 4-Methyl-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significance in medicinal chemistry and their diverse biological activities, these compounds are likely to continue to be a focus of research .

作用機序

Target of Action

Similar compounds such as 1,5-naphthyridine derivatives have been found to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with and affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, suggesting that 4-methyl-1,5-naphthyridin-2-amine may have similar effects .

生化学分析

Biochemical Properties

4-Methyl-1,5-naphthyridin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including nucleophilic and electrophilic reagents. These interactions often result in the formation of metal complexes, which can influence the compound’s reactivity and stability . The nature of these interactions is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 4-Methyl-1,5-naphthyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific kinases, which are essential for cell cycle regulation and apoptosis . Additionally, 4-Methyl-1,5-naphthyridin-2-amine can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-Methyl-1,5-naphthyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to form metal complexes also plays a role in its molecular mechanism, as these complexes can interact with DNA and other cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-1,5-naphthyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1,5-naphthyridin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies in vitro and in vivo are essential to fully understand these temporal effects.

Dosage Effects in Animal Models

The effects of 4-Methyl-1,5-naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

4-Methyl-1,5-naphthyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways is important for understanding its overall impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Methyl-1,5-naphthyridin-2-amine within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s therapeutic potential and its effects on various tissues.

Subcellular Localization

4-Methyl-1,5-naphthyridin-2-amine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity.

特性

IUPAC Name |

4-methyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-8(10)12-7-3-2-4-11-9(6)7/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWPJIVPMKZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)